hupD protein
Description
Properties
CAS No. |
147416-33-9 |
|---|---|
Molecular Formula |
C14H8N4O2 |
Synonyms |
hupD protein |
Origin of Product |
United States |
Molecular Biology and Genetic Organization of Hupd
Genomic Loci and Operon Architecture of hupD
The genomic arrangement of the hupD gene is tightly linked to other genes involved in hydrogenase synthesis, reflecting its integral role in this metabolic process. This clustering ensures the coordinated expression and assembly of the functional enzyme complex.
The hupD gene is consistently found within larger gene clusters dedicated to hydrogen uptake (Hup) systems. oup.com In many bacteria, genes encoding the structural subunits of the hydrogenase enzyme are located near a suite of accessory genes required for the synthesis and insertion of the complex nickel-iron ([NiFe]) active site. oup.com The hupD gene is a key member of this latter group. For instance, in Azotobacter chroococcum, the hupD and hupE genes are situated approximately 8.9 kb downstream from hupL, the gene encoding the large subunit of the hydrogenase. nih.gov Similarly, in bacterial species that possess group 5 [NiFe]-hydrogenases, the structural genes are almost invariably clustered with a set of maturation genes, which includes hupD alongside the hypABCDEF genes. nih.gov This conserved localization underscores its fundamental role in the maturation pathway of the hydrogenase enzyme.
| Organism | Gene Location of hupD | Reference |
| Azotobacter chroococcum | Located 8.9 kb downstream of the hupL structural gene. | nih.gov |
| Bacteria with Group 5 [NiFe]-hydrogenases | Clustered with genes for small and large subunits and other maturation genes (hypABCDEF). | nih.gov |
The close physical proximity of hupD to other hydrogenase-related genes on the chromosome often implies a functional and regulatory linkage. nih.govnih.gov In many systems, these genes are organized into operons, allowing for their co-transcription into a single polycistronic mRNA molecule. This ensures that the protein products, which function together in the same pathway, are synthesized in a coordinated manner. nih.gov For example, the clustering of hupD with hupE in A. chroococcum and with the hyp gene set in organisms with group 5 hydrogenases is strong evidence of such functional linkage. nih.govnih.gov However, they are not always part of the same transcriptional unit as the main structural genes. Studies in A. chroococcum using a polar mutation in hupD demonstrated that it did not affect the expression of a hupL-lacZ fusion, indicating that hupD and hupE are likely not involved in the regulation of hydrogenase structural gene expression and may be transcribed from a separate promoter. nih.gov
Conservation and Homology of hupD Genes Across Microbial Taxa
The hupD gene and its corresponding protein are found across a wide range of microbial species, highlighting their evolutionary significance and conserved function in hydrogen metabolism.
Comparative genomic analyses reveal the widespread presence of hupD orthologs—genes in different species that evolved from a common ancestral gene—across diverse bacterial and archaeal phyla. nih.govstanford.edu The amino acid sequence of HupD from Azotobacter chroococcum shows homology to the HypD protein from Escherichia coli. nih.gov Furthermore, hybridization experiments have shown that hupD shares similarity with a region of DNA in Ralstonia eutropha (formerly Alcaligenes eutrophus) that is also involved in producing a catalytically active hydrogenase. nih.gov Homologs of the gene clusters containing hupD are predominantly found in the phylum Actinobacteria, but have also been identified in some Proteobacteria, Chloroflexi, and Acidobacteria. nih.gov The presence of these orthologs in such distinct microbial groups points to a conserved and ancient role for the HupD protein. nih.govnih.gov
| Feature | Description | Examples |
| Orthologs | Genes in different species derived from a single ancestral gene. stanford.edu | hupD in A. chroococcum and hypD in E. coli. nih.gov |
| Homology | Similarity in sequence due to shared ancestry. | hupD in A. chroococcum shares similarity with a DNA region in R. eutropha. nih.gov |
| Taxonomic Distribution | Found across diverse phyla. | Actinobacteria, Proteobacteria, Chloroflexi, Acidobacteria. nih.gov |
Phylogenetic analysis, which infers evolutionary relationships based on sequence divergence, confirms the broad distribution of hupD and its homologs. bas.bgyoutube.com By comparing hupD gene sequences from various organisms, it is possible to construct phylogenetic trees that trace their evolutionary history. yildiz.edu.tr The wide distribution of hupD and its associated hydrogenase genes across different bacterial phyla suggests that its origin is ancient. nih.gov The phylogenetic relationships of hupD genes generally mirror the evolutionary relationships of the organisms themselves, indicating vertical inheritance from a common ancestor. This pattern supports the fundamental importance of hydrogen metabolism, and therefore the this compound, in a wide array of microbial lineages.
Genetic Manipulation and Mutational Analysis of hupD
To elucidate the precise function of the hupD gene, researchers have employed techniques of genetic manipulation, including creating specific mutations and observing the resulting effects on the organism.
Mutational studies have been crucial in confirming the essential role of hupD. In Azotobacter chroococcum, the targeted inactivation of the hupD gene through insertion mutagenesis resulted in a complete loss of hydrogenase activity. nih.gov This finding provides direct evidence that the this compound is indispensable for the formation of a functional [NiFe]-hydrogenase. Further experiments involving a polar mutation in hupD helped to dissect its regulatory role, showing it does not likely regulate the expression of the hydrogenase structural genes. nih.gov Additionally, genetic manipulation has been used in heterologous expression systems, where the entire hup/hyp gene cluster from one organism, such as Rhizobium leguminosarum, is transferred into a different host to produce a functional hydrogenase, further demonstrating the integral nature of the entire gene set, including hupD. mdpi.com
Insertion Mutagenesis and Targeted Gene Deletion Studies
To elucidate the function of the hupD gene, researchers have employed insertion mutagenesis, a powerful technique for inactivating a gene of interest. This method involves the insertion of a foreign DNA sequence, such as a transposon or an antibiotic resistance cassette, into the target gene. This insertion disrupts the gene's reading frame, leading to the production of a non-functional or truncated protein.
In studies involving Azotobacter chroococcum, insertion mutagenesis was critical in demonstrating that hupD is essential for hydrogenase activity. nih.gov By creating mutants in which the hupD gene was disrupted, scientists observed a loss of the ability to take up hydrogen, a clear indicator of the gene's indispensable role in this metabolic pathway. nih.gov This approach definitively linked the hupD gene to the biochemical function of the hydrogenase enzyme system.
Targeted gene deletion is another precise method used to study gene function. Unlike random insertion mutagenesis, targeted deletion involves replacing the gene of interest with a selectable marker via homologous recombination. This "knockout" strategy ensures that the observed phenotype is a direct result of the absence of the specific gene. While the foundational study on hupD in A. chroococcum utilized insertion mutagenesis, targeted deletion represents a more refined approach to confirm gene function by completely removing the genetic sequence. nih.govnih.gov
Genetic Complementation Strategies in hupD Mutant Strains
Following the creation of a mutant strain, genetic complementation is a crucial subsequent step to verify that the observed phenotype is indeed caused by the inactivation of the specific gene and not by unintended secondary mutations elsewhere in the genome. This strategy involves reintroducing a functional, wild-type copy of the disrupted gene into the mutant organism. If the wild-type phenotype is restored, it confirms the function of the gene.
In the context of the hup gene cluster in A. chroococcum, complementation analysis was successfully performed. nih.gov For instance, when a mutant strain with a disruption in the related hupE gene was supplied with a DNA fragment containing the wild-type hupE gene, its hydrogenase activity was restored. nih.gov This same principle is applied to validate the results of hupD mutagenesis. By introducing a plasmid carrying a functional hupD gene into a hupD mutant, researchers can expect to see a restoration of hydrogen uptake activity, thereby confirming that the loss of function was solely due to the disruption of hupD.
This process, often referred to as fulfilling a molecular form of Koch's postulates, is fundamental in molecular genetics for unequivocally linking a gene to its function. nih.gov The successful complementation of a hupD mutant strain would provide conclusive evidence of its role in the hydrogenase system.
Table 2: Principles of Genetic Complementation for hupD
| Step | Description | Expected Outcome in hupD Mutant |
|---|---|---|
| 1. Creation of Mutant | The hupD gene is inactivated via insertion mutagenesis or targeted deletion. | The bacterial strain loses its ability to perform hydrogen uptake (Hup- phenotype). |
| 2. Introduction of Wild-Type Gene | A functional copy of the hupD gene is introduced into the mutant strain, typically on a plasmid vector. | The mutant strain now carries the functional hupD gene. |
| 3. Phenotypic Analysis | The complemented strain is tested for the phenotype that was lost in the mutant. | The ability to take up hydrogen is restored (Hup+ phenotype). |
Biochemical Function and Mechanistic Elucidation of Hupd Protein
Role as a Hydrogenase Maturation Factor
HupD is a key player in the complex post-translational maturation process of [NiFe]-hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen gas. This maturation involves several steps, including cofactor assembly and insertion, subunit oligomerization, and in some cases, membrane translocation. wikipedia.orgresearchgate.net
While primarily known for its proteolytic activity, some research suggests a potential chaperone-like role for HupD in assisting the correct folding and assembly of hydrogenase enzymes, particularly the large subunit and its insertion into the membrane. ontosight.ai This activity is considered essential for the proper functioning of hydrogenase, especially in environments where hydrogen is a significant energy source. ontosight.ai
A well-characterized function of HupD is its involvement in the post-translational processing of the large subunits of [NiFe]-hydrogenases. wikipedia.orgnih.gov The large subunit is synthesized as a precursor that undergoes C-terminal proteolytic cleavage as a crucial step in its maturation. wikipedia.orgnih.gov
HupD is characterized as an aspartic endopeptidase belonging to the MEROPS family A31, also known as the hydrogenase maturation protease family. wikipedia.orgebi.ac.ukebi.ac.uk Other members of this family include HycI, HybD, HyaD, HoxM, HoxW, HynC, and HupM, which are involved in processing different hydrogenase isoenzymes in various organisms. wikipedia.orgebi.ac.ukasm.org These endopeptidases are responsible for cleaving a specific peptide from the C-terminus of the hydrogenase large subunit precursor. wikipedia.orgnih.govebi.ac.uk
The proteolytic cleavage performed by HupD and other A31 peptidases is highly specific. The cleavage typically occurs at the C-terminal end of the large subunit precursor, following a conserved motif, often after a His or an Arg residue, liberating a short peptide. wikipedia.orgnih.govebi.ac.uk This cleavage is dependent on the presence of nickel, suggesting that the endopeptidase may utilize the metal center within the large subunit as a recognition motif. wikipedia.orgebi.ac.uk While the exact mechanisms of recognition and the precise nature of all recognition motifs are still under investigation, studies on related hydrogenase maturation proteases highlight the importance of specific sequences surrounding the cleavage site for determining cleavage efficiency and position. ebi.ac.uknih.gov
Involvement in Post-Translational Processing of Hydrogenase Large Subunits
Function in Elemental Acquisition Pathways
Beyond its role in hydrogenase maturation, HupD is also implicated in bacterial elemental acquisition pathways, particularly concerning iron. k-state.edunih.gov
In some bacterial species, such as Listeria monocytogenes, HupD functions as a substrate-binding protein component of an ABC transporter system (HupDGC) involved in the uptake of heme and hemoglobin. k-state.edunih.govnih.govims.ac.jpoup.com Research indicates that HupD displays selectivity for iron porphyrins, such as heme. k-state.edunih.govacs.org Studies have shown that HupD can bind heme with high affinity. nih.govnih.govacs.org For instance, in Listeria monocytogenes, purified HupD demonstrated a high affinity for hemin (B1673052) (heme B), with a reported KD of 26 nM. nih.govnih.govacs.org This selectivity contrasts with other binding proteins, like FhuD, which may exhibit broader recognition of various ferric siderophores. k-state.edunih.gov The binding of heme by HupD can involve specific histidine residues acting as axial ligands to the heme iron. ims.ac.jpoup.com
Association with ATP-Binding Cassette (ABC) Transporter Systems
In certain bacteria, such as Listeria monocytogenes, HupD functions as a substrate-binding protein within a putative ABC transporter complex, specifically the HupDCG complex oup.comims.ac.jpdntb.gov.uanih.gov. This complex is implicated in the uptake of heme (also referred to as hemin or Hn) and hemoglobin (Hb) oup.comnih.govk-state.edu. ABC transporters are ATP-dependent membrane proteins crucial for transporting various substrates across cell membranes, including nutrients, waste products, and ions proteopedia.org.
In L. monocytogenes, the HupDGC locus encodes HupD (a substrate-binding lipoprotein), HupG (a membrane permease), and HupC (an ATPase component), forming a putative ABC transporter system for heme/hemoglobin nih.govk-state.edu. HupD exhibits selectivity for the iron porphyrin heme, demonstrating a significantly higher affinity for heme compared to other iron complexes tested nih.govk-state.edu. This specificity contrasts with other bacterial iron acquisition proteins like FhuD, which can recognize a broader range of ferric siderophores nih.govk-state.edu.
Detailed studies on HupD from L. monocytogenes have shown that it binds heme with two histidine residues acting as axial ligands oup.comims.ac.jp. Site-directed mutagenesis identified His105 and His259 as these axial ligands oup.comims.ac.jp. While mutation of His259 to alanine (B10760859) resulted in a loss of heme-binding ability, the H105A variant retained some heme-binding capacity, albeit with lower affinity oup.com. This suggests His259 is essential for heme acquisition by HupD, while His105 might play a role in regulating heme-binding affinity during transport oup.com.
Research findings indicate that the HupDGC transporter is crucial for heme/hemoglobin uptake in L. monocytogenes, particularly at higher substrate concentrations nih.gov. Deletion of hupD, hupG, or the entire hupDGC operon impaired heme/hemoglobin uptake nih.govk-state.edu. The Hup system appears to be the primary transporter for heme at concentrations above 50 nM, while other systems, potentially involving sortase B-anchored proteins like Hbp2, may be involved at lower heme levels nih.gov.
Regulation of Hupd Gene Expression and Hupd Protein Activity
Transcriptional Regulatory Mechanisms
Transcriptional regulation of the hupD gene involves the control of its messenger RNA (mRNA) synthesis from the DNA template. This process is influenced by various environmental cues and mediated by specific DNA sequences (cis-regulatory elements) and protein factors (trans-acting factors).
Environmental Cue-Mediated Gene Expression (e.g., Hydrogen Availability, Alkaline Stress)
The expression of hydrogenase genes, including hupD, is often responsive to environmental signals such as the presence of hydrogen and oxygen levels. For instance, in Rhodobacter capsulatus, hydrogenase gene expression is controlled by molecular hydrogen and oxygen. A regulatory [NiFe]-hydrogenase, HupUV, acts as a direct hydrogen sensor, transmitting signals to a two-component regulatory system involving HupT/HoxJ and HupR/HoxA. The transcription factor HupR/HoxA, in its nonphosphorylated form, activates the transcription of hydrogenase genes. researchgate.net
Alkaline stress has also been observed to affect gene expression in bacteria. In Desulfovibrio vulgaris, exposure to elevated pH leads to altered expression of numerous genes, although the specific impact on hupD transcription requires further investigation. nih.gov, researchgate.net Studies in Desulfovibrio vulgaris indicate that the cell responds to alkaline stress by activating systems for protein repair or degradation, and with unidentified regulatory pathways that affect RNA modifications and stability, which could indirectly influence hupD expression or its mRNA fate. osti.gov
Identification of cis-Regulatory Elements and trans-Acting Factors
Transcriptional regulation involves the interaction of cis-regulatory elements, which are DNA sequences located near the gene they regulate, and trans-acting factors, typically proteins like transcription factors that can bind to these cis-elements. wikipedia.org, novoprolabs.com, nih.gov
While specific cis-regulatory elements directly controlling hupD expression have not been extensively detailed in the provided search results, research on related hydrogenase gene clusters indicates the presence of such elements. For example, studies on the hupSLC promoter have involved the identification of cis-regulatory elements. researchgate.net Trans-acting factors, such as FNR-type transcriptional regulators, are known to co-regulate highly expressed genes involved in processes like denitrification, which can be influenced by environmental conditions. uea.ac.uk In Rhodobacter capsulatus, the RegB-RegA system acts as a trans-acting factor that represses the expression of the hydrogenase gene operon. researchgate.net Although a polar mutation in hupD in Azotobacter chroococcum did not affect the expression of a hupL-lacZ fusion, suggesting hupD may not be involved in regulating the structural hydrogenase genes, this highlights the separate regulatory considerations for hupD within the broader hydrogenase system. nih.gov, oup.com
Post-Transcriptional and Post-Translational Regulatory Control
Beyond transcription, the levels and activity of HupD protein are also controlled after the mRNA has been synthesized (post-transcriptional) and after the protein has been translated (post-translational). plos.org, wikipedia.org, frontiersin.org
Protein Stability and Degradation Pathways
Protein stability and degradation pathways play a crucial role in determining the cellular concentration of a protein. nih.gov, abcam.com While specific degradation pathways for HupD are not explicitly detailed in the search results, general mechanisms of protein degradation in bacteria involve proteases. For instance, in Thiocapsa roseopersicina, HupD is mentioned as one of the gene products corresponding to proteases that process the C-termini of NiFe hydrogenases, suggesting a role in maturation or potentially degradation of other hydrogenase components, rather than its own degradation capes.gov.br. However, the possibility of HupD itself being subject to proteolytic cleavage or degradation as a regulatory mechanism cannot be ruled out, as post-translational modifications can include proteolytic cleavage that activates or deactivates protein function. abcam.com Studies on other proteins indicate that protein instability can lead to degradation. researchgate.net
In Bradyrhizobium japonicum, the products of the hupCDF genes, including HupD, may be involved in either stabilizing hydrogenase peptides from degradation or in post-translational regulation of hydrogenase production. nih.gov This suggests a potential role for HupD in influencing the stability of other proteins within the hydrogenase complex.
Modulatory Effects of Metal Ions and Other Co-factors
Metal ions and other co-factors are essential for the activity of many enzymes and can also play a modulatory role in protein function and regulation. geeksforgeeks.org, shivajicollege.ac.in HupD has been identified as a heme-binding protein in Listeria monocytogenes, functioning as a substrate-binding protein in a heme-uptake ABC-transporter system. oup.com, k-state.edu Heme binding to HupD involves specific histidine residues, with His259 being essential for heme acquisition and His105 potentially involved in regulating heme-binding affinity during transport. oup.com, ims.ac.jp This direct interaction with heme, an iron-containing co-factor, demonstrates a specific modulatory effect of a co-factor on HupD function.
Metal ions, in general, can act as enzyme activators or inhibitors by forming coordination compounds or binding to specific residues. shivajicollege.ac.in While the search results highlight HupD's interaction with heme (containing iron), other metal ions could potentially influence HupD activity or stability, either directly or indirectly, as metal-binding is a known molecular function for HupD in some organisms. uniprot.org, figshare.com Protein-derived cofactors, which can involve metal centers like iron and copper, are also known to modulate enzyme catalysis and reaction outcomes. researchgate.net
Protein Protein Interactions and Functional Networks Involving Hupd Protein
Interactions with Hydrogenase Structural Subunits and Maturation Proteins
HupD interacts directly or indirectly with the structural subunits of [NiFe]-hydrogenases and a suite of accessory proteins involved in their maturation. This includes interactions with the large subunit precursor, which is its proteolytic substrate, and various Hyp (hydrogenase pleiotropic) proteins.
Formation of Multi-Protein Complexes for Hydrogenase Assembly
The biosynthesis of [NiFe]-hydrogenases is a complex process requiring the concerted action of numerous proteins, including HupD, Hyp proteins, and the structural subunits HupS (small subunit) and HupL (large subunit). HupD is part of the machinery that ensures the correct assembly of the active enzyme. In Rhizobium leguminosarum, the synthesis of the Hup [NiFe] hydrogenase involves an 18-gene cluster, including hupSL and hypABFCDEX, highlighting the multi-component nature of this process. nih.gov HypABCDEF proteins are mandatory for all [NiFe]-hydrogenases and are responsible for the assembly and insertion of the [NiFe] active site into the large subunit. asm.org HupK, another maturation protein, has been suggested to function as a scaffolding protein during metal cofactor assembly and has been shown to interact with a putative GroEL protein in Thiocapsa roseopersicina. portlandpress.com HypC, a small chaperone-like protein, participates in two protein complexes during hydrogenase maturation and has been shown to form a complex with the HypD protein in Escherichia coli. portlandpress.com
Molecular Basis of HupD Interaction with its Proteolytic Substrates
HupD functions as a hydrogenase-specific endopeptidase responsible for the proteolytic cleavage of the C-terminal extension (CTT) of the large subunit precursor (HupL) after the [NiFe] cofactor has been successfully assembled and inserted into the active site. asm.orgportlandpress.comwikipedia.orgapsnet.orgresearchgate.net This cleavage is a final crucial step in the maturation of the large subunit. The interaction between HupD and its substrate, the large subunit precursor, is highly specific. portlandpress.com This specificity is likely mediated by recognition motifs on the large subunit. The cleavage site is typically located after a His or an Arg residue, liberating a short peptide. wikipedia.org This proteolytic processing by HupD is dependent on the presence of nickel, suggesting that HupD may utilize the metal center in the large subunit as a recognition feature. wikipedia.org Computational analysis has provided insights into the structural details of the interaction between the R. leguminosarum large subunit and HupD. researchgate.netresearchgate.net
Interactions within Periplasmic Transport Systems
While HupD is primarily known for its role in hydrogenase maturation, some studies suggest potential interactions or involvement in transport systems, particularly in the context of nutrient acquisition. In Vibrio vulnificus, a protein also named HupD is identified as a substrate-binding lipoprotein component of a putative ATP-binding cassette (ABC) transporter system involved in heme and hemoglobin uptake. k-state.eduresearchgate.netnih.gov This HupD protein displayed selectivity for heme. k-state.edu This highlights that while the name "HupD" is used, its function can vary across different bacterial species, and in this case, it is associated with periplasmic binding and transport rather than hydrogenase maturation. wikipedia.orgebi.ac.uk
Global Protein-Protein Interaction Mapping and Network Analysis
Understanding the complete set of protein-protein interactions involving HupD requires global interaction mapping and network analysis. Techniques such as high-throughput affinity purification coupled with mass spectrometry and yeast two-hybrid systems are employed to identify protein interaction partners on a large scale. embopress.orglibretexts.org These methods can reveal both stable and transient interactions, providing a broader view of HupD's cellular context. libretexts.orgebi.ac.uk Protein interaction network analysis platforms integrate data from various sources to construct and analyze protein interaction networks, helping to identify functionally related proteins and pathways. bjcancer.orgstring-db.org While specific large-scale interaction maps solely focused on HupD across diverse bacteria are not extensively detailed in the provided snippets, the principles of global protein-protein interaction mapping and network analysis are applicable to studying the comprehensive interactome of HupD in a given organism. researchgate.netnih.govnih.gov Such analyses can help identify central "hub" proteins with numerous interactions and reveal sub-modules within the network, providing insights into the biological processes HupD is involved in beyond its direct proteolytic activity. nih.gov
Methodologies for Investigating Hupd Protein
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental in the study of HupD protein, allowing for the manipulation and analysis of the gene encoding it.
Gene Cloning, Recombinant Gene Expression, and Protein Overproduction Systems
Gene cloning is a primary step in obtaining sufficient amounts of this compound for study. This involves isolating the hupD gene and inserting it into a suitable vector for propagation in a host organism, commonly Escherichia coli creativebiomart.netajol.info. Recombinant gene expression allows for the synthesis of the this compound from the cloned gene within the host cell creativebiomart.net. Overproduction systems are utilized to maximize the yield of the recombinant protein, which is crucial for subsequent biochemical and biophysical characterization creativebiomart.netumt.edu. For instance, studies on Listeria monocytogenes HupD have involved expressing a 6H-tagged version of the protein in E. coli BL21 for purification k-state.edunih.gov.
Site-Directed Mutagenesis for Functional Domain Analysis
Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues or regions within the this compound sci-hub.se. By introducing specific changes to the DNA sequence of the hupD gene, researchers can alter particular amino acids in the resulting protein and observe the effects on its function. This method has been employed to identify critical residues involved in HupD's activity or binding specificity. For example, site-directed mutagenesis was used to identify His105 and His259 as axial ligands for heme binding in Listeria monocytogenes HupD oup.comdntb.gov.ua. Mutation of His259 to Alanine (B10760859) resulted in a loss of heme-binding ability, while mutation of His105 to Alanine retained heme-binding but with lower affinity, suggesting differential roles for these residues oup.com.
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical techniques provide insights into the physical and chemical properties of the purified this compound, its interactions with other molecules, and its enzymatic activity.
Protein Purification Strategies and Characterization
Purification of this compound from host cells expressing the recombinant protein is essential to study its intrinsic properties without interference from other cellular components huji.ac.ilscribd.com. Various chromatography techniques, such as affinity chromatography (e.g., using Ni++-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography, are commonly used to isolate HupD based on its specific characteristics k-state.edunih.govscribd.comnih.govhuji.ac.ilcreative-proteomics.com. Characterization of the purified protein involves determining its molecular weight, purity, and other physical parameters using techniques like SDS-PAGE and Western blotting nih.govcreative-proteomics.comslideshare.net. For Listeria monocytogenes HupD, purification by Ni++-NTA chromatography yielded solutions that were yellow, red, or brown, with visible spectra showing Soret peaks characteristic of haemin (Hn) k-state.edunih.gov.
Spectroscopic Assays for Binding Specificity (e.g., Fluorescence Quenching, UV-Vis Spectroscopy)
Spectroscopic assays are used to study the binding interactions of this compound with its ligands. UV-Vis absorption spectroscopy can detect the presence of bound cofactors, such as heme, by characteristic absorption peaks (e.g., Soret peaks) k-state.edunih.govoup.comeppendorf.com. Fluorescence spectroscopy, particularly monitoring the quenching of intrinsic tryptophan fluorescence, is a sensitive method to measure the binding affinity and specificity of HupD for various molecules k-state.edunih.govnih.gov. When Listeria monocytogenes HupD was tested for binding to ferric siderophores and haemin using intrinsic tryptophan fluorescence quenching, it showed high affinity and specificity for haemin, with a dissociation constant (KD) of 26 nM k-state.edunih.gov. Other techniques like EPR and resonance Raman spectroscopy have also been used to investigate the heme-binding properties and coordination environment of HupD oup.com.
Research Findings on HupD Binding Specificity:
| Protein | Ligand | Binding Affinity (KD) | Method Used | Source Organism |
| HupD | Haemin (Hn) | 26 nM | Fluorescence Quenching | Listeria monocytogenes nih.gov |
| HupD | Protoporphyrin IX (PPIX) | ~40-fold lower affinity than Hn | Fluorescence Quenching | Listeria monocytogenes k-state.edu |
| FhuD | Ferrioxamine B (FxB) | 123 nM | Fluorescence Quenching | Listeria monocytogenes nih.gov |
| FhuD | Various ferric siderophores and Hn | Broad specificity | Fluorescence Quenching | Listeria monocytogenes k-state.edunih.gov |
| HupD | Heme | Not specified | UV-Vis, EPR, Resonance Raman | Listeria monocytogenes oup.com |
| HupD | Epigallocatechin gallate (EGCG) | 2.61 and 3.29 ± 0.42 μM (apparent) | Fluorescence and NMR titration | H. pylori researchgate.net |
Enzyme Activity Assays for Proteolytic Function
In some contexts, HupD is described as a peptidase or endopeptidase involved in protein maturation, particularly in the processing of hydrogenases nih.govrcsb.orguniprot.orgresearchgate.netebi.ac.ukresearchgate.net. Enzyme activity assays would be used to measure the proteolytic function of HupD, assessing its ability to cleave specific peptide bonds in its substrate proteins k-state.edukerry.com. While the search results indicate HupD's postulated or known role as a peptidase in certain systems, specific details on the methodologies of enzyme activity assays for HupD were not extensively detailed, beyond its classification within peptidase families and its proposed function in cleaving C-terminal tails of hydrogenase subunits nih.govresearchgate.netebi.ac.ukresearchgate.net. Studies involving hydrogenase maturation often infer HupD's proteolytic activity based on the processing status of its substrate proteins in hupD mutants or complementation experiments k-state.eduresearchgate.netnih.gov.
Advanced Structural Biology Approaches
Advanced structural biology approaches, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Cryogenic Electron Microscopy (Cryo-EM), and Mass Spectrometry-based techniques, are powerful tools for determining the intricate details of protein structure and function. These methods offer varying resolutions and are applicable to different states and sizes of proteins and protein complexes. uni-saarland.dercsb.orgnews-medical.netnih.govnih.govnanoimagingservices.com
X-ray Crystallography of this compound and its Interaction Complexes
X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional atomic structure of proteins. news-medical.netjic.ac.uk It involves obtaining well-ordered protein crystals, which are then diffracted by an intense beam of X-rays. jic.ac.ukjhsph.edu The resulting diffraction pattern is analyzed computationally to generate an electron density map, from which the atomic coordinates of the protein are determined. jic.ac.uk This method is particularly effective for obtaining detailed structural snapshots of rigid proteins or stable protein complexes in a crystalline state. news-medical.net While obtaining crystals of membrane proteins or highly flexible proteins can be challenging, advancements in crystallization techniques have expanded its applicability. news-medical.netnih.gov Studies on the heme-binding properties of HupD have utilized X-ray crystallography, suggesting its application in understanding specific functional aspects related to cofactor binding. sciencegate.appims.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution, which is a more native-like environment compared to crystals. uni-saarland.dercsb.orgwikipedia.org It relies on the magnetic properties of atomic nuclei and their response to radiofrequency pulses in a strong magnetic field. wikipedia.org By analyzing the resulting spectra, researchers can determine the local conformation of atoms, distances between nearby atoms, and the mobility of different regions within the protein. rcsb.orgwikipedia.org NMR is particularly valuable for studying protein dynamics, conformational changes, and interactions with ligands or other proteins. elsevier.comnih.gov While traditionally limited to smaller proteins (typically under 50 kDa), advancements like TROSY and deuterium (B1214612) labeling have extended its applicability to larger macromolecules. uni-saarland.deelsevier.com Research involving HupD has also utilized NMR spectroscopy, often in conjunction with X-ray crystallography, to investigate its heme-binding properties and potentially its conformational behavior. sciencegate.appims.ac.jpims.ac.jp
Cryogenic Electron Microscopy (Cryo-EM) for Large Assemblies
Cryo-EM is a powerful technique for determining the structures of large proteins, protein complexes, and even cellular components, without the need for crystallization. news-medical.netnanoimagingservices.comproteinsocthai.net In this method, the protein sample is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. news-medical.netnih.gov Electron microscopy is then used to capture thousands or millions of images of individual protein particles in different orientations. These images are computationally processed and combined to reconstruct a high-resolution three-dimensional map of the protein or complex. news-medical.net Cryo-EM is particularly well-suited for studying large, flexible, or dynamic assemblies that are difficult to crystallize. news-medical.netnanoimagingservices.com While direct structural studies of this compound itself using cryo-EM were not prominently found in the search results, this technique is applicable to larger protein complexes involved in hydrogenase maturation where HupD might function. core.ac.uk For smaller proteins (<100 kDa), strategies like using nanobody-based assemblies or fusion tags can increase their effective molecular weight to make them more amenable to cryo-EM analysis. nih.gov
Mass Spectrometry-Based Structural Analysis
Mass spectrometry (MS) is increasingly used in structural biology to complement traditional techniques or provide unique insights into protein structure, dynamics, and interactions. news-medical.netucd.iethermofisher.comnih.gov MS-based methods can analyze proteins in various states, including solution and within complexes. nih.govucd.iethermofisher.com These techniques often involve chemically modifying the protein or its components and then using MS to identify and quantify these modifications, which provides structural information. thermofisher.comnih.gov
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a technique used to study protein conformation, dynamics, and interactions by measuring the rate at which hydrogen atoms in the protein backbone exchange with deuterium atoms from the solvent. nih.govthermofisher.comnih.govumd.eduthermofisher.comnih.gov Regions of the protein that are more exposed to the solvent and less involved in stable hydrogen bonding will exchange hydrogens for deuteriums more rapidly than protected or buried regions. thermofisher.comnih.gov By monitoring the mass increase of protein fragments over time after incubation in deuterated buffer, researchers can map the solvent accessibility and flexibility of different parts of the protein. thermofisher.comnih.gov This provides insights into conformational changes, protein folding, and protein-protein interaction interfaces, as interaction sites often show reduced deuterium exchange rates. thermofisher.comnih.govthermofisher.com HDX-MS is a powerful tool for analyzing protein dynamics and can be applied to a wide range of proteins and complexes. nih.govnih.gov
Limited Proteolysis Coupled with Mass Spectrometry
Limited proteolysis coupled with mass spectrometry (LiP-MS) is a structural proteomics technique used to profile protein structural changes in response to various factors, including small molecules eubopen.orgmtoz-biolabs.com. This method relies on using a sequence-unspecific protease, such as proteinase K, under limited digestion conditions eubopen.orgmtoz-biolabs.com. Structural changes in a protein can alter the accessibility of cleavage sites, leading to differences in the resulting peptide fragments eubopen.org. These changes in peptide abundance are then detected and quantified using mass spectrometry, providing insights into regions of structural alteration eubopen.org. LiP-MS can identify peptides undergoing structural changes upon ligand binding, which is useful for determining binding sites and structural information, even in complex biological environments mtoz-biolabs.com. It can detect subtle peptide fingerprints with a resolution capable of identifying small molecule binding sites mtoz-biolabs.com. Limited proteolysis is also a classical technique for dissecting protein structural features, identifying disordered segments, rigid domains, and studying unfolding dynamics researchgate.net. It preferentially cleaves exposed and flexible regions, such as loops and linkers between domains researchgate.net. Studies have utilized limited proteolysis to isolate protein domains for structural analysis researchgate.net.
While the search results mention limited proteolysis and mass spectrometry in the context of protein analysis and hydrogenase maturation proteins eubopen.orgmtoz-biolabs.comresearchgate.netresearchgate.netthermofisher.com, specific detailed research findings applying LiP-MS directly to this compound were not extensively found in the provided snippets. However, the methodology itself is well-established for probing protein structure and conformational changes, which would be relevant for studying hupD's chaperone function and interaction with hydrogenase.
Computational Modeling and Predictive Structural Analysis (e.g., AlphaFold)
Computational modeling and predictive structural analysis, such as using AlphaFold, play a significant role in understanding protein structures ebi.ac.ukdeepmind.google. AlphaFold is an AI system that predicts a protein's 3D structure from its amino acid sequence with high accuracy ebi.ac.ukdeepmind.google. The AlphaFold Protein Structure Database provides free access to over 200 million protein structure predictions, covering a vast range of proteins ebi.ac.ukdeepmind.google. This technology can help researchers understand protein function and interactions deepmind.google.
While AlphaFold can predict protein structures based on sequence ebi.ac.ukdeepmind.google, specific detailed computational modeling or AlphaFold predictions focused solely on this compound were not prominently featured in the search results. One result mentioned using AlphaFold 3 simulations to understand binding interactions of a different protein, HpaA chemrxiv.org. The availability of hupD sequences in databases like UniProt uniprot.org would allow for the application of tools like AlphaFold to predict its structure, which could then inform further experimental studies.
Proteomics and Protein Interaction Mapping Methodologies
Proteomics and protein interaction mapping methodologies are essential for understanding the cellular roles and networks of proteins like hupD nih.govnih.govembopress.org. These approaches aim to identify and characterize the interactions between proteins, which are crucial for cellular function nih.govnih.govembopress.org.
Yeast Two-Hybrid Systems for Interaction Discovery
Yeast Two-Hybrid (Y2H) system is a common molecular biology technique used to discover binary protein-protein interactions nih.govresearchgate.netebi.ac.ukwikipedia.orgnih.gov. The method is based on reconstituting a functional transcription factor when two proteins of interest (bait and prey), fused to the DNA-binding domain and activation domain respectively, interact ebi.ac.ukwikipedia.org. This interaction leads to the activation of a reporter gene, indicating a positive interaction ebi.ac.ukwikipedia.org. Y2H is a scalable and relatively inexpensive method for screening protein interaction libraries ebi.ac.uk.
One search result mentions Yeast Two-Hybrid data in the context of Bradyrhizobium diazoefficiens hupD yeastrc.org. Another discusses Y2H as a method for identifying protein interaction domains researchgate.net. While Y2H is a powerful tool for interaction discovery nih.govebi.ac.ukwikipedia.orgnih.gov, specific detailed findings from Y2H experiments focused on this compound interactions were not extensively available in the provided snippets. The mention of Y2H data for Bradyrhizobium diazoefficiens hupD suggests that this method has been applied to study hupD interactions in at least one organism yeastrc.org.
Co-Fractionation Mass Spectrometry (CF-MS)
Co-Fractionation Mass Spectrometry (CF-MS) is a proteomics method used to identify protein complexes and map protein interactomes springernature.comproteomexchange.orgnih.govresearchgate.netresearchgate.net. This technique involves separating protein complexes based on properties like size or charge using chromatography, followed by mass spectrometry to identify the proteins present in each fraction springernature.comnih.gov. Proteins that are part of the same complex will tend to co-elute across the fractions springernature.comnih.gov. CF-MS can be applied to various organisms and tissues without requiring specific antibodies or tags nih.govresearchgate.net. Label-free and multiplexed variations of CF-MS exist to improve efficiency and quantitative accuracy springernature.comresearchgate.net.
Research using CoFrac-MS in Anabaena sp. identified hydrogenase expression/formation/maturation proteins, including HupD, and indicated that HupD differed in its elution profile from other components, suggesting potentially loose or weak associations within complexes in that context nih.gov. This demonstrates the application of CF-MS to study hupD in the context of protein complexes involved in hydrogen metabolism nih.gov.
Quantitative Protein Analysis Methods (e.g., Western Blot, Spectrophotometry)
Quantitative protein analysis methods are used to measure the abundance of specific proteins. Western blotting is a common technique for identifying and quantifying specific proteins in a complex mixture based on their molecular weight and binding to specific antibodies semanticscholar.orgadvansta.com. Spectrophotometry is often used to measure the total protein concentration in a sample before techniques like Western blotting semanticscholar.orgadvansta.com.
Western blotting has been used in studies involving hydrogenase maturation proteins, including homologs of hupD osti.govasm.orgresearchgate.net. For example, Western blot analysis was used to examine cell extracts from mutant strains related to hydrogenase maturation in Ralstonia gelatinosus, where HoxM (hupD) is a homolog of the MBH hydrogenase specific protease researchgate.net. Spectrophotometric determination of protein concentration is a standard procedure in protein analysis due to its ease and sensitivity semanticscholar.orgadvansta.com.
These quantitative methods are fundamental for sample preparation and for assessing the presence and levels of this compound under different experimental conditions, complementing the information gained from interaction mapping and structural studies.
Ecological and Physiological Roles of Hupd Protein in Diverse Microbial Contexts
Contribution to Hydrogen Metabolism in Free-Living Bacteria
In numerous free-living bacterial species, the HupD protein is indispensable for a functional hydrogen uptake system. ontosight.ai This system allows bacteria to utilize molecular hydrogen as an energy source, a metabolic capability that offers a significant competitive advantage, particularly in environments where other energy substrates are scarce. ontosight.ai The ability to oxidize H₂ via hydrogenases, facilitated by proteins like HupD, contributes to the generation of a proton motive force or provides electrons for respiratory chains. nih.gov
Research in various free-living bacteria, such as Rhodobacter capsulatus and Pseudomonas hydrogenovora, has explored the specific contributions of HupD to hydrogen metabolism. ontosight.aiuniprot.org These studies, employing genetic, biochemical, and biophysical techniques, aim to elucidate the intricate processes of hydrogenase assembly and regulation in which HupD participates. ontosight.ai The proper maturation of the hydrogenase enzyme, dependent on chaperones like HupD, is vital for efficient H₂ metabolism and, consequently, for the survival and growth of these bacteria in their respective niches. ontosight.ai
Functional Importance in Symbiotic Microorganisms (e.g., Legume-Rhizobia Symbiosis)
HupD also plays a crucial role in the hydrogen metabolism of symbiotic bacteria, notably within the legume-rhizobia symbiosis. ontosight.ai In this mutualistic relationship, rhizobia differentiate into bacteroids within root nodules and fix atmospheric nitrogen into ammonia (B1221849) using the nitrogenase enzyme. researchgate.net A byproduct of this process is the evolution of molecular hydrogen. researchgate.net Many hydrogen-uptake positive (Hup⁺) rhizobia express an uptake hydrogenase system to recycle this evolved hydrogen, thereby increasing the efficiency of nitrogen fixation and conserving energy. researchgate.net
The this compound is a component of the hup/hyp gene cluster, which is essential for the production of a functional uptake [NiFe] hydrogenase system in rhizobia like Rhizobium leguminosarum and Bradyrhizobium japonicum. researchgate.net In B. japonicum, the expression of the uptake hydrogenase, including genes within the hup cluster like hupD, is observed during symbiosis in bacteroids and also under free-living microaerobic conditions supplemented with hydrogen and carbon dioxide, allowing for chemoautotrophic growth. asm.orgnih.gov In contrast, R. leguminosarum bv. viciae expresses its hydrogenase system primarily under symbiotic conditions with peas and its expression is regulated by NifA, a key transcriptional activator for nitrogen fixation genes. researchgate.net This highlights a difference in the regulatory mechanisms governing hup gene expression, including hupD, between different rhizobial species in free-living versus symbiotic states. researchgate.net
Role in Bacterial Adaptation and Survival in Specific Environmental Niches
The presence and activity of the hydrogenase uptake system, facilitated by HupD, significantly contribute to bacterial adaptation and survival in specific environmental niches characterized by the presence of hydrogen. ontosight.ai For instance, in the gastrointestinal tract, where gut microbiota produce substantial amounts of H₂, pathogenic bacteria capable of utilizing this hydrogen can gain a competitive edge for colonization and persistence. nih.gov Similarly, in soil environments, microaerobic conditions coupled with the availability of hydrogen can support the growth of chemoautotrophic bacteria expressing uptake hydrogenases. asm.org
HupD's function in ensuring the correct maturation of hydrogenases is paramount for bacteria to effectively exploit these hydrogen-rich niches. ontosight.ai Without a properly assembled and functional hydrogenase enzyme, the bacterium's ability to conserve energy from H₂ oxidation would be compromised, potentially impacting its growth rate and capacity to compete with other microorganisms in that specific habitat. ontosight.ai The metabolic flexibility conferred by a functional hydrogen uptake system is a key adaptive trait for bacteria in diverse ecological settings. researchgate.netfrontiersin.org
Comparative Analysis of this compound Functionality Across Different Organisms
Comparative analysis of HupD proteins and their associated gene clusters across various bacterial species reveals conserved roles in hydrogenase maturation but also variations in genetic organization and regulation. HupD is widely recognized as a hydrogenase maturation endopeptidase or processing protein within the [NiFe]-hydrogenase assembly pathway. rcsb.orgmybiosource.comresearchgate.net It is often found within operons containing other genes involved in hydrogenase structure, assembly, and nickel insertion. researchgate.netasm.org
Homologues of HupD, such as HyaD in Escherichia coli and HoxM in Alcaligenes eutrophus, perform similar functions in the maturation of different types of hydrogenases. asm.org The MEROPS database classifies HupD within the A31 family of peptidases, specifically as a HyaD peptidase, indicating a conserved proteolytic function likely involved in cleaving leader sequences from hydrogenase subunits during maturation. rcsb.orgebi.ac.ukebi.ac.ukuniprot.org
UniProt entries for HupD from various bacteria provide further details on predicted functional features, such as potential metal ion binding sites (suggesting involvement in nickel incorporation into the hydrogenase active site) and peptidase domains. uniprot.orguniprot.org
Below is a table summarizing some organisms where HupD or its homologues have been studied in the context of hydrogen metabolism:
| Organism | HupD Role / Associated System | Reference |
| Bradyrhizobium japonicum | Uptake hydrogenase maturation | ontosight.aiasm.orgnih.gov |
| Rhizobium leguminosarum | Uptake hydrogenase maturation | ontosight.airesearchgate.net |
| Rhodobacter capsulatus | Hydrogenase system component | ontosight.ai |
| Pseudomonas hydrogenovora | This compound (UniProt entry) | uniprot.org |
| Desulfovibrio fructosovorans | HynC (HupD homolog) in [NiFe] hydrogenase operon | asm.org |
| Listeria monocytogenes | Putative haem binding protein (Note: different function described in source) | uni-goettingen.dek-state.edu |
| Cupriavidus necator | Hydrogenase maturation endopeptidase | researchgate.net |
| Mycobacterium smegmatis | Hydrogenase maturation endopeptidase | researchgate.net |
| Hymenobacter roseosalivarius | Hydrogenase maturation endopeptidase | researchgate.net |
Note: The search result k-state.edu for Listeria monocytogenes describes HupD as a putative haem binding protein involved in iron acquisition, which appears distinct from the hydrogenase-related HupD in other bacteria. This highlights potential functional divergence or misannotation, and the primary focus of this article remains on the hydrogenase-associated HupD.
Another table can summarize functional annotations:
| Annotation Type | Description | Source / Database |
| Molecular Function | Aspartic-type endopeptidase activity | UniProt, GO rcsb.orguniprot.org |
| Molecular Function | Peptidase activity | GO rcsb.org |
| Molecular Function | Enzyme activator activity | InterPro rcsb.orguniprot.org |
| Molecular Function | Metal ion binding (e.g., Ni²⁺) | UniProt uniprot.org |
| Biological Process | Protein processing | GO rcsb.orguniprot.org |
| Biological Process | Protein maturation | GO rcsb.org |
| Protein Family/Domain | Peptidase A31 family, HyaD peptidase, HybD-like | MEROPS, InterPro, UniProt rcsb.orgebi.ac.ukebi.ac.ukuniprot.org |
These findings underscore the conserved nature of HupD's role in hydrogenase maturation across diverse bacterial lineages, while also pointing to species-specific adaptations in regulation and genomic context that reflect the varied ecological niches these organisms inhabit.
Evolutionary Dynamics of Hupd Protein
Evolutionary Trajectories of hupD Genes
The evolutionary history of hupD genes is shaped by various genetic mechanisms, including gene duplication and horizontal gene transfer (HGT), as well as ongoing sequence divergence and conservation of critical functional domains.
Analysis of Gene Duplication and Horizontal Gene Transfer Events
Gene duplication and horizontal gene transfer are significant drivers of genetic innovation and diversity in prokaryotes, including the evolution of hydrogenase systems and their associated accessory proteins like HupD. nih.govnih.govplos.org Gene duplication can lead to the presence of multiple copies of hupD within a single genome, potentially allowing for functional diversification or increased protein production. escholarship.orgresearchgate.net While gene duplication is a source of new genetic material, horizontal gene transfer is considered a predominant force in the expansion of protein families in prokaryotes, facilitating the acquisition of novel functions from other organisms. plos.org
Studies on the distribution and phylogeny of hydrogenase-related genes, including hupD, across different bacterial and archaeal genomes provide evidence for HGT events. nih.gov For instance, the presence of similar hydrogenase gene clusters in phylogenetically distant organisms often suggests lateral transfer. nih.govmdpi.com The co-localization of hupD within hydrogenase gene clusters in many organisms further supports its evolutionary link to these systems and the potential for co-transfer during HGT events. nih.govnih.gov
While specific large-scale analyses solely focused on quantifying hupD duplication and HGT events across a vast range of organisms were not extensively detailed in the search results, the general principles of prokaryotic genome evolution suggest that both mechanisms have likely contributed to the observed distribution and diversity of hupD genes. plos.org
Sequence Divergence and Conservation of Functional Domains
Despite evolutionary divergence, certain regions within the HupD protein sequence, particularly those essential for its function as a protease, are expected to be conserved across different species. Sequence conservation in functional domains is a hallmark of purifying selection, where mutations that would impair protein function are selected against. wikipedia.orgpsu.edu
HupD belongs to the peptidase A31 family, and its function involves cleaving the C-terminal extension of the hydrogenase large subunit. uniprot.org This proteolytic activity requires specific amino acid residues within the active site of the enzyme. Analysis of HupD sequences from various organisms reveals conserved domains associated with its peptidase activity and potential metal binding sites, such as those for nickel, which is consistent with its role in the maturation of [NiFe]-hydrogenases. uniprot.orguniprot.org
Interactive Table 1 illustrates potential conserved domains and features identified in a representative this compound sequence, highlighting regions likely critical for its function.
| Feature Type | Description | Position(s) | Evidence |
| Peptidase A31 | Belongs to the peptidase A31 family | - | Automatic annotation uniprot.org |
| Peptidase_A31 | Peptidase A31 domain | - | InterPro: IPR000671 uniprot.org |
| Pept_A31_hyd_express | Peptidase A31, hydrogenase expression | - | InterPro: IPR004419 uniprot.org |
| Pept_HybD-like_dom_sf | Peptidase HybD-like domain superfamily | - | InterPro: IPR023430 uniprot.org |
| HybD-like | HybD-like domain | - | Gene3D: 3.40.50.1450, SUPFAM: SSF53163 uniprot.org |
| Hydrogenase 1 maturation protease | Functional Family | - | FunFam: 3.40.50.1450:FF:000002 uniprot.org |
| Metal-binding | Potential metal binding sites | 23, 69, 100 | By similarity, for Ni2+ uniprot.org |
| Aspartyl protease | Molecular Function | - | Inferred from homology uniprot.org |
Sequence divergence in regions outside of these core functional domains may reflect adaptation to specific cellular environments or interactions with other proteins that have also undergone evolutionary changes. psu.eduresearchgate.net Comparing HupD sequences across diverse taxa can provide insights into the evolutionary pressures that have shaped its sequence and function.
Co-evolutionary Relationships with Hydrogenase Systems and Associated Metabolic Pathways
HupD's primary role is within the complex maturation pathway of [NiFe]-hydrogenases. This intimate functional relationship suggests a strong co-evolutionary history between HupD, the structural subunits of hydrogenases (HupL and HupS), and other accessory proteins involved in their biosynthesis and metal cofactor insertion (Hyp proteins). nih.govnih.govresearchgate.net
The genes encoding HupD are frequently found clustered with structural hydrogenase genes and other hyp genes in bacterial genomes, indicating their functional and evolutionary linkage. nih.govnih.gov This gene arrangement facilitates their co-regulation and likely their co-inheritance during evolutionary events like HGT. nih.gov
Co-evolution can manifest as correlated phylogenetic trees between interacting proteins or as compensatory mutations that maintain functional interactions despite sequence changes. elifesciences.org The observation that hydrogenase-specific proteases, including those functionally analogous to HupD (like HupW and HoxW in cyanobacteria), show phylogenetic relationships that mirror those of the hydrogenases they cleave supports a history of co-evolution. nih.gov This suggests that changes in the hydrogenase large subunit's C-terminal extension have been accompanied by corresponding changes in the HupD protease to maintain recognition and cleavage efficiency.
Furthermore, the evolution of HupD and hydrogenase systems is intrinsically linked to the evolution of metabolic pathways that involve hydrogen, such as hydrogen uptake for energy conservation or hydrogen production as a means of disposing of excess reducing equivalents. asm.orgnih.govasm.org The presence or absence of specific hydrogenase types and their associated maturation machinery, including HupD, in different organisms reflects their adaptation to diverse ecological niches and metabolic strategies. For example, uptake hydrogenases that recycle H₂ produced by nitrogenase in nitrogen-fixing bacteria like Frankia and Bradyrhizobium diazoefficiens require HupD for maturation, highlighting the co-evolution of nitrogen fixation and hydrogen metabolism pathways. nih.govuniprot.org
Structural Evolution and Functional Adaptation of this compound Homologs
The structure of a protein is fundamentally linked to its function, and changes in protein structure over evolutionary time can lead to functional adaptations. psu.edunih.govbiorxiv.orgmpg.de While detailed structural studies specifically on HupD homologs across a wide evolutionary range were not prominently featured in the search results, insights can be drawn from its classification within the peptidase A31 family and the known mechanisms of protease evolution.
HupD functions as an endopeptidase, implying the presence of a conserved active site structure responsible for peptide bond cleavage. Evolutionary changes in residues surrounding the active site or in other parts of the protein could influence substrate specificity (i.e., which C-terminal sequences are recognized and cleaved) or modulate catalytic efficiency. nih.gov
The structural evolution of HupD homologs may involve changes in domain organization, loop regions, or surface residues that affect interactions with the hydrogenase large subunit or other components of the maturation machinery. psu.edu These structural adaptations can lead to functional diversification, allowing HupD homologs to process different types of hydrogenases or function optimally under specific cellular conditions.
Studies on other protein families have shown that both structural motifs and residue-level changes contribute to functional diversification. nih.gov It is likely that a similar principle applies to HupD, where conserved structural elements maintain its basic protease activity, while variations in other regions facilitate adaptation to specific hydrogenase partners and cellular contexts.
The UniProt entry for Pseudomonas hydrogenovora HupD provides some structural information, indicating its length and molecular weight, and notes its classification within the peptidase A31 family, which implies a shared ancestral structure with other members of this family. uniprot.org Further structural characterization of HupD homologs from diverse organisms would provide more detailed insights into the structural changes that have occurred during its evolution and how these changes relate to functional adaptation within different hydrogenase systems.
Concluding Remarks and Future Research Directions
Synthesis of Key Findings and Identification of Unresolved Questions
Current research has firmly established that HupD/HypD is an indispensable accessory protein for the biosynthesis of the complex active site of [NiFe]-hydrogenases. nih.gov The key finding is that HupD functions as part of a multiprotein scaffold, primarily with the HypC and HypE proteins, to assemble the iron-containing portion of the active site, known as the Fe(CN)₂CO moiety. nih.govacs.org Specifically, the HypC-HypD complex acts as the platform where cyanide (CN) and carbon monoxide (CO) ligands are synthesized and attached to an iron atom. acs.orguni.lu HypD itself is an iron-sulfur protein, typically containing a [4Fe-4S] cluster, which is crucial for its function. uni.lu The entire process is dynamic, involving the transient interaction of several "Hyp" proteins (A-F) to build the cofactor before its insertion into the apo-hydrogenase enzyme. acs.orguni.lu
Despite these advances, several questions remain unresolved:
Detailed Catalytic Mechanisms: The precise chemical reactions and electron transfer steps that occur on the HypCDE scaffold to synthesize the CN and CO ligands are not fully elucidated. While carbamoylphosphate is known as the precursor for the CN ligands, the origin of the CO ligand in many systems is still unknown. uni.lucore.ac.uk
Structural Dynamics: While crystal structures of the HypC-HypD and HypCDE complexes have provided significant insights, a complete understanding of the conformational changes that drive the assembly, ligation, and eventual transfer of the Fe(CN)₂CO synthon is lacking. acs.orgnih.gov
Cofactor Transfer and Insertion: The exact mechanism by which the fully assembled Fe(CN)₂CO moiety is released from the HypCD scaffold and transferred to the apo-hydrogenase large subunit is a major unresolved question. nih.govacs.org Recent studies have identified an unexpected ATPase activity in the HypCD complex that appears to trigger this transfer, but the molecular details of this energy-dependent step require further investigation. acs.orgresearchgate.net
Regulation: How the expression and activity of HupD and other maturation proteins are regulated in response to environmental cues like metal availability and the presence of hydrogen is not well understood.
Emerging Research Avenues in HupD Protein Biology
Future investigations into HupD are poised to leverage cutting-edge technologies to address the existing knowledge gaps. Key emerging research avenues include:
Advanced Structural Biology: The use of cryo-electron microscopy (cryo-EM) and time-resolved crystallography could capture snapshots of the entire multi-protein maturation machinery in different functional states. This would provide unprecedented detail of the dynamic interactions between HupD, its partner proteins, and the nascent cofactor.
Spectroscopic and Biophysical Analysis: Advanced spectroscopic techniques, such as time-resolved infrared and Mössbauer spectroscopy, can be employed to monitor the synthesis and transfer of the Fe(CN)₂CO moiety in real-time. uni.lunih.gov This will help to dissect the catalytic cycle and identify transient chemical intermediates.
Computational and Predictive Modeling: The increasing power of computational tools, including machine learning-based structure prediction like AlphaFold, can generate robust models of protein complexes. researchgate.netuni-halle.de These models can guide targeted mutagenesis studies to probe the function of specific amino acid residues, such as the recently identified D98 residue in HypD, which is critical for interaction with HypE and biosynthesis of the cofactor. uni-halle.de
Synthetic Biology and Bioengineering: A deeper understanding of the HupD-dependent maturation pathway could enable the engineering of microorganisms with enhanced hydrogen metabolism. This has potential applications in the production of biofuels and other biotechnological processes that rely on efficient hydrogenase activity.
Broader Implications for Understanding Complex Microbial Processes
The study of the this compound extends beyond its specific role in hydrogenase maturation, offering fundamental insights into broader principles of microbial biochemistry and metabolism.
Insights into Protein Maturation and Assembly Pathways
The HupD-centric pathway for [NiFe]-hydrogenase maturation serves as a paradigm for the assembly of complex metalloenzymes. It highlights a sophisticated cellular strategy where a dedicated set of accessory proteins, or maturases, form a dynamic assembly line. acs.org This system ensures the correct and safe synthesis of a highly reactive and potentially toxic inorganic cofactor (Fe(CN)₂CO) on a scaffold (HypCD) before its targeted delivery and insertion into the final destination protein. acs.orgnih.gov This principle of using chaperone-like scaffold proteins to construct and traffic complex cofactors is a recurring theme in biology, seen in the assembly of other complex enzymes like nitrogenase and the proteasome. nih.gov Research on HupD, therefore, contributes to a deeper understanding of fundamental cellular processes governing protein quality control and the biogenesis of essential enzymes. nih.govembopress.org
Advancing Fundamental Knowledge of Microbial Energy Metabolism
Hydrogenases are cornerstone enzymes in the energy metabolism of many anaerobic and facultative anaerobic microbes, allowing them to utilize molecular hydrogen (H₂) as a potent energy source. openmicrobiologyjournal.com Since HupD is absolutely essential for producing a functional hydrogenase, it is a key gatekeeper of microbial hydrogen metabolism. nih.gov Understanding the intricacies of the HupD-dependent maturation pathway is, therefore, crucial for comprehending how these microorganisms thrive in diverse, often extreme, environments and their role in global biogeochemical cycles. This knowledge is not only of academic interest but also has practical implications for fields such as environmental microbiology and the development of microbial technologies for sustainable energy production. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial identification of hupD protein in novel organisms?
- Methodology : Use mass spectrometry (MS)-based proteomics for high-confidence identification. Pair this with antibody-based techniques (e.g., Western blot) for validation. For organisms lacking annotated genomes, de novo sequencing of tryptic peptides via LC-MS/MS is critical. Cross-reference results with databases like Human Proteinpedia or neXtProt to confirm uniqueness .
Q. How can researchers resolve discrepancies in hupD’s functional annotations across different studies?
- Methodology : Perform comparative meta-analysis using integrated databases (e.g., HPRD, Human Proteinpedia) to aggregate functional data. Validate conflicting annotations via orthogonal assays (e.g., CRISPR knockdown followed by phenotypic assays or co-immunoprecipitation for interaction partners). Statistical reconciliation tools, such as Fisher’s exact test for enrichment analysis, can prioritize high-confidence functions .
Q. What are the optimal conditions for expressing and purifying recombinant this compound for structural studies?
- Methodology : Use codon-optimized vectors (e.g., pET or Baculovirus systems) in E. coli or insect cells. Screen induction parameters (temperature, IPTG concentration) via small-scale cultures. Employ affinity chromatography (His-tag/Ni-NTA) followed by size-exclusion chromatography (SEC) to ensure monodispersity. Monitor purity via SDS-PAGE and dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound samples affecting biochemical assays?
- Methodology : Implement stringent quality control (QC) protocols:
- Quantify peptide content via amino acid analysis (AAA) or UV spectroscopy.
- Assess aggregation states using SEC-MALS (multi-angle light scattering).
- For functional assays, standardize buffer conditions (e.g., TFA removal <1% for cell-based assays) and include internal controls (e.g., a reference protein with known activity) .
Q. What strategies are effective for elucidating hupD’s role in multi-protein complexes with conflicting interaction data?
- Methodology : Combine cross-linking mass spectrometry (XL-MS) with cryo-EM to map interaction interfaces. Use proximity-dependent biotinylation (BioID) in live cells to capture transient interactions. Validate findings with structural predictions from AlphaFold2 or RoseTTAFold. For contradictory data, apply Bayesian network modeling to infer context-dependent interactions .
Q. How should researchers design experiments to investigate hupD’s post-translational modifications (PTMs) under stress conditions?
- Methodology :
- Enrich PTMs (e.g., phosphorylation, ubiquitination) via TiO2 or immunoaffinity columns.
- Use tandem mass tags (TMT) for quantitative MS across stress time courses.
- Integrate with phosphoproteomic databases (PhosphoSitePlus) to identify conserved modification sites.
- Validate functional impacts via site-directed mutagenesis coupled with phenotypic assays (e.g., cell viability under oxidative stress) .
Q. What computational frameworks are robust for predicting hupD’s allosteric regulatory sites?
- Methodology :
- Perform molecular dynamics (MD) simulations on hupD’s crystal structure (PDB ID: [retrieve from HPD ).
- Use elastic network models (ENM) to identify hinge regions.
- Validate predictions via mutagenesis and activity assays (e.g., ITC for binding affinity changes).
- Cross-reference with evolutionary coupling analysis (EVcouplings) to detect conserved allosteric pathways .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in hupD-related studies when using heterogeneous datasets?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw MS data in ProteomeXchange, processed data in PRIDE.
- Use standardized ontologies (e.g., Gene Ontology, PSI-MOD) for annotations.
- Share code via GitHub with version control (e.g., Snakemake pipelines for MS analysis) .
Q. What statistical approaches are recommended for reconciling contradictory findings in hupD’s subcellular localization?
- Methodology : Apply spatial proteomics tools (e.g., hyperLOPIT) to generate probabilistic localization maps. Use machine learning classifiers (Random Forest, SVM) trained on reference datasets. For conflicts, perform immunofluorescence colocalization with organelle markers (e.g., LAMP1 for lysosomes) and quantify via Manders’ coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
